molecular formula C8H17NO B14912157 [1-(Ethylaminomethyl)cyclobutyl]methanol

[1-(Ethylaminomethyl)cyclobutyl]methanol

Katalognummer: B14912157
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: NYFVWEBLWUBQGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-((Ethylamino)methyl)cyclobutyl)methanol: is a chemical compound with the molecular formula C8H17NO It is a cyclobutyl derivative with an ethylamino group attached to the cyclobutane ring and a methanol group attached to the same carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-((Ethylamino)methyl)cyclobutyl)methanol typically involves the reaction of cyclobutanone with ethylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalyst to facilitate the reaction

The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of (1-((Ethylamino)methyl)cyclobutyl)methanol follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and reaction control

    Purification steps: Such as distillation or crystallization to obtain high-purity product

    Quality control: Analytical techniques like HPLC or GC-MS to ensure product consistency

Analyse Chemischer Reaktionen

Types of Reactions

(1-((Ethylamino)methyl)cyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes

    Reduction: Further reduction can yield secondary or tertiary amines

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide

    Reducing agents: Like sodium borohydride or lithium aluminum hydride

    Solvents: Common solvents include ethanol, methanol, and dichloromethane

Major Products Formed

    Oxidation products: Cyclobutanone derivatives

    Reduction products: Secondary or tertiary amines

    Substitution products: Various substituted cyclobutyl derivatives

Wissenschaftliche Forschungsanwendungen

(1-((Ethylamino)methyl)cyclobutyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (1-((Ethylamino)methyl)cyclobutyl)methanol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1-(Aminomethyl)cyclobutyl)methanol
  • (1-(Methylamino)methyl)cyclobutyl)methanol
  • (1-(Dimethylamino)methyl)cyclobutyl)methanol

Uniqueness

(1-((Ethylamino)methyl)cyclobutyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethylamino group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C8H17NO

Molekulargewicht

143.23 g/mol

IUPAC-Name

[1-(ethylaminomethyl)cyclobutyl]methanol

InChI

InChI=1S/C8H17NO/c1-2-9-6-8(7-10)4-3-5-8/h9-10H,2-7H2,1H3

InChI-Schlüssel

NYFVWEBLWUBQGO-UHFFFAOYSA-N

Kanonische SMILES

CCNCC1(CCC1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.